Cas no 6278-73-5 (4-(1,3-Benzothiazol-2-yl)aniline)

4-(1,3-Benzothiazol-2-yl)aniline is a heterocyclic aromatic compound featuring a benzothiazole core linked to an aniline moiety. This structure imparts unique electronic and photophysical properties, making it valuable in organic synthesis and materials science. Its conjugated system enhances fluorescence characteristics, rendering it useful in optoelectronic applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The presence of both benzothiazole and aniline groups allows for versatile functionalization, facilitating its incorporation into polymers, dyes, and pharmaceuticals. High purity grades ensure consistent performance in research and industrial applications. Its stability and reactivity make it a preferred intermediate for developing advanced functional materials.
4-(1,3-Benzothiazol-2-yl)aniline structure
6278-73-5 structure
商品名:4-(1,3-Benzothiazol-2-yl)aniline
CAS番号:6278-73-5
MF:C13H10N2S
メガワット:226.2969
MDL:MFCD00182896
CID:507454
PubChem ID:329765213

4-(1,3-Benzothiazol-2-yl)aniline 化学的及び物理的性質

名前と識別子

    • Benzenamine,4-(2-benzothiazolyl)-
    • 4-(2-Benzothiazolyl)aniline
    • 2-(4-Aminophenyl)benzothiazole
    • 4-(1,3-benzothiazol-2-yl)aniline
    • 4-(1,3-Benzothiazol-2-yl)Phenylamine
    • 4-(Benzo[d]thiazol-2-yl)aniline
    • 4-Benzothiazol-2-yl-phenylamine
    • Benzenamine, 4-(2-benzothiazolyl)-
    • [4-(1,3-benzothiazol-2-yl)phenyl]amine
    • 4-Benzothiazol-2-ylphenylamine
    • WKRCOZSCENDENK-UHFFFAOYSA-N
    • NSC34445
    • TimTec1_000954
    • CBDivE_010932
    • 4-(benzothiazol-2-yl)anil
    • 6278-73-5
    • 2-(4-aminophenyl)-benzothiazole
    • EX-A3043
    • STK345880
    • CCG-108970
    • NCGC00165328-01
    • AB00076702-01
    • SCHEMBL872727
    • BBL008212
    • 4-(2-Benzothiazolyl)benzenamine
    • NSC-817069
    • SR-01000461594
    • SR-01000461594-1
    • AKOS000108510
    • 4-(BENZO[D]THIAZOL-2-YL)-ANILINE
    • NCI60_003059
    • EU-0041483
    • EN300-02527
    • 2(4'-aminophenyl)benzothiazole
    • ALBB-024894
    • Z56347543
    • SY050469
    • BRD-K23731551-001-01-9
    • 2-(4'-Aminophenyl)benzothiazole
    • 4-(benzothiazol-2-yl)aniline
    • NSC-34445
    • NSC817069
    • DB-054283
    • HMS1536L08
    • 2-(4-Aminophenyl)benzothiazole, 97%
    • NCGC00165328-02
    • 2-(4'-aminophenyl) benzothiazole
    • DTXSID10283948
    • CS-0071574
    • BDBM50052702
    • CHEMBL93118
    • MFCD00182896
    • F0921-1055
    • TS-03221
    • NSC 34445
    • [4-(benzothiazolyl)-phenyl]-amine
    • 4-(1,3-Benzothiazol-2-yl)aniline
    • MDL: MFCD00182896
    • インチ: 1S/C13H10N2S/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2
    • InChIKey: WKRCOZSCENDENK-UHFFFAOYSA-N
    • ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2N=C1C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 226.05600
  • どういたいしつりょう: 226.056
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 67.2

じっけんとくせい

  • 密度みつど: 1.301
  • ゆうかいてん: 154.0 to 158.0 deg-C
  • ふってん: 423.3°C at 760 mmHg
  • フラッシュポイント: 209.8°C
  • 屈折率: 1.73
  • PSA: 67.15000
  • LogP: 4.12670
  • 最大波長(λmax): 342(MeOH)(lit.)

4-(1,3-Benzothiazol-2-yl)aniline セキュリティ情報

4-(1,3-Benzothiazol-2-yl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0921-1055-10g
4-(1,3-benzothiazol-2-yl)aniline
6278-73-5 95%
10g
$135.0 2023-09-07
TRC
B412218-50mg
4-(1,3-Benzothiazol-2-yl)aniline
6278-73-5
50mg
$ 65.00 2022-06-07
Enamine
EN300-02527-0.5g
4-(1,3-benzothiazol-2-yl)aniline
6278-73-5 95%
0.5g
$21.0 2023-05-01
Enamine
EN300-02527-5.0g
4-(1,3-benzothiazol-2-yl)aniline
6278-73-5 95%
5g
$85.0 2023-05-01
Ambeed
A158766-25g
4-(Benzo[d]thiazol-2-yl)aniline
6278-73-5 97%
25g
$56.0 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
737593-5G
2-(4-Aminophenyl)benzothiazole
6278-73-5
5g
¥631.9 2023-11-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A2672-200mg
4-(1,3-Benzothiazol-2-yl)aniline
6278-73-5 97.0%(GC&T)
200mg
1080CNY 2021-05-10
Life Chemicals
F0921-1055-0.5g
4-(1,3-benzothiazol-2-yl)aniline
6278-73-5 95%
0.5g
$23.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151218-1g
4-(1,3-Benzothiazol-2-yl)aniline
6278-73-5 >97.0%(GC)(T)
1g
¥154.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151218-25g
4-(1,3-Benzothiazol-2-yl)aniline
6278-73-5 >97.0%(GC)(T)
25g
¥1544.90 2023-09-04

4-(1,3-Benzothiazol-2-yl)aniline 関連文献

4-(1,3-Benzothiazol-2-yl)anilineに関する追加情報

Introduction to 4-(1,3-Benzothiazol-2-yl)aniline (CAS No. 6278-73-5)

4-(1,3-Benzothiazol-2-yl)aniline, also known by its CAS number 6278-73-5, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. This compound is characterized by its unique molecular structure, which consists of a benzothiazole moiety attached to an aniline group. The combination of these functional groups endows the molecule with a range of chemical and physical properties that make it a valuable intermediate in the synthesis of more complex compounds.

The molecular formula of 4-(1,3-Benzothiazol-2-yl)aniline is C11H9N2S, and its molecular weight is 199.27 g/mol. The compound is typically a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide (DMF). Its melting point ranges from 150 to 152°C, making it suitable for various synthetic processes that require thermal stability.

In the realm of pharmaceutical research, 4-(1,3-Benzothiazol-2-yl)aniline has gained attention due to its potential as a building block for the development of novel drugs. Recent studies have explored its use in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of benzothiazole derivatives using 4-(1,3-Benzothiazol-2-yl)aniline as a key intermediate. These derivatives exhibited potent anti-inflammatory activity and were found to be effective in reducing inflammation in animal models.

Beyond pharmaceutical applications, 4-(1,3-Benzothiazol-2-yl)aniline has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and photovoltaic materials. Research published in the Journal of Materials Chemistry C in 2020 demonstrated that derivatives of 4-(1,3-Benzothiazol-2-yl)aniline can be used to enhance the performance of organic solar cells by improving charge transport and stability.

In analytical chemistry, 4-(1,3-Benzothiazol-2-yl)aniline serves as a useful reagent for the detection and quantification of various analytes. Its strong fluorescence properties make it suitable for use in fluorescence-based assays. A study published in the Analytical Chemistry journal in 2019 described a method for detecting trace amounts of heavy metals using a derivative of 4-(1,3-Benzothiazol-2-yl)aniline. The method was found to be highly sensitive and selective, making it a valuable tool for environmental monitoring.

The synthesis of 4-(1,3-Benzothiazol-2-yl)aniline can be achieved through several routes. One common method involves the reaction of 2-aminothiophenol with 4-chloroaniline in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution at the chloro group, followed by cyclization to form the benzothiazole ring. Another approach involves the condensation of 2-thiophenecarboxaldehyde with aniline followed by cyclization under acidic conditions.

The safety and handling of 4-(1,3-Benzothiazol-2-yl)aniline are important considerations for researchers and industrial users. While it is not classified as a hazardous substance under current regulations, proper precautions should be taken to avoid skin contact and inhalation. It is recommended to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE), such as gloves and safety goggles.

In conclusion, 4-(1,3-Benzothiazol-2-yl)aniline (CAS No. 6278-73-5) is a multifaceted compound with diverse applications across pharmaceuticals, materials science, and analytical chemistry. Its unique chemical structure and properties make it an invaluable intermediate in the synthesis of more complex molecules with potential therapeutic and technological applications. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern scientific endeavors.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:6278-73-5)4-(1,3-Benzothiazol-2-yl)aniline
A833994
清らかである:99%
はかる:100g
価格 ($):166.0